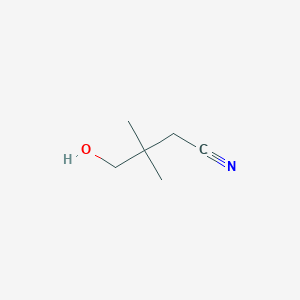

4-Hydroxy-3,3-dimethylbutanenitrile

Descripción

4-Hydroxy-3,3-dimethylbutanenitrile is a branched nitrile derivative featuring a hydroxyl group at the fourth carbon and two methyl groups at the third carbon. Nitriles like this are critical in pharmaceuticals, agrochemicals, and polymer industries due to their reactivity in nucleophilic additions and cyano-group transformations.

Propiedades

IUPAC Name |

4-hydroxy-3,3-dimethylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2,5-8)3-4-7/h8H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZJJGQWYLALSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Hydroxy-3,3-dimethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanenitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, distillation, and crystallization to achieve the required quality and yield. Safety measures are crucial due to the potential hazards associated with the reactants and intermediates.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-oxo-3,3-dimethylbutanenitrile.

Reduction: Formation of 4-amino-3,3-dimethylbutanenitrile.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

4-Hydroxy-3,3-dimethylbutanenitrile is characterized by the presence of a hydroxyl group and a nitrile functional group. Its molecular formula is , and it has a molecular weight of approximately 113.16 g/mol. The unique structural features of this compound allow it to participate in various chemical reactions, making it useful in synthetic applications.

Common Reactions

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction : The nitrile group can be reduced to form primary amines.

- Substitution : The compound can undergo nucleophilic substitution reactions.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules due to its reactivity. For instance, it can be used to synthesize derivatives that are valuable in various chemical industries.

Medicinal Chemistry

Research indicates that this compound may have therapeutic potential. It has been investigated for its role as a precursor in the synthesis of pharmaceutical compounds targeting neurological disorders and metabolic diseases. Additionally, derivatives of this compound have shown herbicidal properties, indicating potential applications in agriculture.

Biological Studies

The biological activity of this compound has garnered significant interest. Studies suggest that it may interact with specific enzymes and influence metabolic pathways. Its potential for enzyme inhibition and modulation of cellular signaling pathways makes it valuable in biochemical research.

Case Study 1: Synthesis of Herbicides

A study explored the synthesis of imidazolinone-type herbicides using this compound as an intermediate. These herbicides are effective against a wide range of weeds while exhibiting low toxicity to non-target organisms. This highlights the compound's utility in agricultural applications.

Case Study 2: Toxicity Assessments

Evaluations conducted by environmental agencies have assessed the acute toxicity of this compound on aquatic life. Findings indicated moderate toxicity levels, necessitating further studies on environmental safety and human health risks associated with its use.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3,3-dimethylbutanenitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects : The hydroxyl group in this compound contrasts with the methoxy group in 4-methoxy-3,3-dimethylbutanenitrile. Hydroxy groups increase hydrogen-bonding capacity, enhancing solubility in polar solvents, while methoxy groups provide electron-donating effects, stabilizing aromatic systems .

- Biological Relevance: Compounds with aromatic and polyphenolic substituents, such as 4-(2-(3,4-dihydroxyphenyl)...)butanenitrile, exhibit bioactivity linked to antioxidant or anti-tumor properties, as seen in propolis-derived compounds (e.g., Artepillin C) .

Actividad Biológica

4-Hydroxy-3,3-dimethylbutanenitrile (C6H11NO) is a nitrile compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and a nitrile group attached to a branched carbon chain. Its molecular structure can be represented as follows:

- Molecular Formula : C6H11NO

- CAS Number : 14027412

- Key Functional Groups : Hydroxyl (-OH) and Nitrile (-CN)

This unique combination of functional groups contributes to its reactivity and potential biological interactions.

The biological activity of this compound has been linked to various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which can affect metabolic pathways. For instance, studies suggest that hydroxynitrile lyases can catalyze the synthesis of cyanohydrins from aldehydes and ketones, indicating potential applications in biocatalysis .

- Antioxidant Properties : Compounds with hydroxyl groups often exhibit antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems.

- Cytotoxic Effects : Preliminary studies indicate that certain derivatives of similar compounds may exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could have therapeutic implications in oncology .

Case Study 1: Enzyme Interaction

A study on enzyme specificity revealed that hydroxynitrile lyases can effectively utilize substrates like this compound for the synthesis of cyanohydrins. This reaction is notable for its stereoselectivity and efficiency under engineered conditions .

Case Study 2: Antioxidant Activity

Research conducted on related compounds demonstrated significant antioxidant activity in vitro, which could be extrapolated to suggest similar effects for this compound. The presence of the hydroxyl group is hypothesized to contribute to this activity by scavenging free radicals.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities observed in related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential enzyme inhibitor | Inhibition of hydroxynitrile lyases |

| 2-Hydroxy-3,3-dimethylbutanenitrile | Moderate antioxidant | Free radical scavenging |

| 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid | Varied biological activities | Interaction with multiple enzyme targets |

Future Directions in Research

Further investigations are required to elucidate the full spectrum of biological activities associated with this compound. Areas of focus may include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Detailed exploration of the molecular interactions at play when this compound interacts with biological targets.

- Synthetic Modifications : Developing analogs to enhance desired biological properties while minimizing potential side effects.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Hydroxy-3,3-dimethylbutanenitrile, and how can reaction conditions be optimized?

A common approach involves modifying nitrile precursors through hydroxy group introduction. For example, acrylonitrile derivatives can undergo nucleophilic substitution or oxidation reactions. Optimization may require adjusting catalysts (e.g., acid/base conditions), temperature, and solvent polarity to enhance yield and selectivity. Evidence from similar nitrile syntheses highlights the use of controlled hydrolysis or cyanide displacement reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the hydroxy and nitrile groups, as well as the dimethyl branching. Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies functional groups (e.g., -OH at ~3200 cm⁻¹, -C≡N at ~2250 cm⁻¹). High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity .

Q. What safety protocols should be followed when handling nitrile derivatives like this compound?

Assume potential toxicity and flammability. Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers away from oxidizers. Emergency procedures should include neutralization of spills with appropriate absorbents and immediate decontamination of exposed skin .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) can model electron density distribution, identifying reactive sites (e.g., the nitrile carbon). Studies on similar nitriles show that steric effects from the dimethyl group may hinder nucleophilic attack, requiring tailored solvents or catalysts to improve reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar nitriles?

Cross-validate with multiple techniques: X-ray crystallography (if crystalline) provides definitive structural data. For ambiguous NMR signals, use 2D experiments (COSY, HSQC) to assign proton-carbon correlations. Compare experimental IR/MS data with simulated spectra from computational tools .

Q. How do steric and electronic effects of the 3,3-dimethyl group influence the compound’s stability and reactivity?

The dimethyl group increases steric hindrance, potentially slowing hydrolysis or substitution reactions. Electronically, it may stabilize adjacent carbocations or radicals via hyperconjugation. Experimental design could involve kinetic studies under varying conditions (e.g., pH, temperature) to isolate these effects .

Q. What role does this compound play in multicomponent reactions (MCRs) for heterocycle synthesis?

Nitriles are key intermediates in MCRs like the Ugi or Strecker reactions. The hydroxy group may act as a hydrogen-bond donor, directing regioselectivity. For example, coupling with aldehydes and amines could yield imidazoles or pyridines, requiring optimization of stoichiometry and catalysts .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Problem : Competing side reactions (e.g., over-oxidation or polymerization).

- Solution : Use protecting groups (e.g., silyl ethers) for the hydroxy function during synthesis. Monitor reaction progress with in-situ IR or GC-MS.

- Reference : Similar strategies are employed in acrylonitrile-based syntheses .

Q. What experimental designs are effective for studying the compound’s environmental fate or biodegradation?

Conduct soil/water microcosm studies under controlled aerobic/anaerobic conditions. Use isotopic labeling (e.g., ¹⁴C) to track degradation pathways. Analytical methods like LC-MS/MS can identify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.